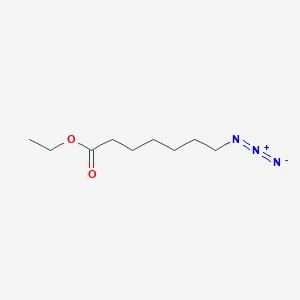

7-Azidoheptanoic Acid Ethyl Ester

Description

7-Azidoheptanoic Acid Ethyl Ester (CAS: 927831-56-9) is an organic compound with the molecular formula C₉H₁₇N₃O₂ (derived from the acid form, C₇H₁₃N₃O₂, by esterification with ethanol) and a molecular weight of 199.25 g/mol . Structurally, it features a seven-carbon alkyl chain terminated by an azide (-N₃) group and an ethyl ester (-COOEt) moiety. This dual functionality enables its use as a versatile intermediate in organic synthesis, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and bioconjugation applications .

Synthesis: The compound is typically synthesized via carbodiimide-mediated coupling of 7-azidoheptanoic acid (CAS: 135920-28-4) with ethanol, followed by purification using column chromatography . Alternative routes involve azide substitution on pre-formed esters .

Properties

IUPAC Name |

ethyl 7-azidoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-2-14-9(13)7-5-3-4-6-8-11-12-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDQJNUBGCFVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Azidoheptanoic Acid Ethyl Ester can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the azido group being introduced via nucleophilic substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Azidoheptanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

Reduction: Reduction of the azido group can yield amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.

Major Products Formed:

Oxidation: Nitroheptanoic acid ethyl ester.

Reduction: Heptanoic acid ethyl ester amine derivatives.

Substitution: Various substituted heptanoic acid ethyl esters.

Scientific Research Applications

Scientific Research Applications

The applications of 7-Azidoheptanoic acid ethyl ester can be categorized into several key areas:

Organic Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its azido group allows for further functionalization through click chemistry, a method that facilitates the rapid synthesis of compounds by joining small units together.

Biological Applications

- Bioorthogonal Chemistry : The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biological molecules. This property is particularly valuable in drug development and molecular biology studies.

- Potential Antimicrobial Properties : Research has indicated that derivatives of azido fatty acids may exhibit antimicrobial effects, making them candidates for developing new antibiotics.

Industrial Applications

- Feed Additives : Azidoalkanoic acids, including this compound, have been explored as additives in animal feed to reduce methane emissions from ruminants. This application addresses environmental concerns related to livestock farming by mitigating greenhouse gas emissions without adversely affecting animal health .

Case Study 1: Bioorthogonal Labeling

A study demonstrated the use of this compound in bioorthogonal labeling techniques to visualize cellular processes. By attaching fluorescent tags to the azido group, researchers were able to track the movement and interaction of proteins within living cells. This technique has implications for understanding disease mechanisms and drug action.

Case Study 2: Methane Reduction in Ruminants

In agricultural research, a trial was conducted where this compound was incorporated into the diet of dairy cows. The results indicated a significant reduction in methane production during digestion without negatively impacting milk yield or animal health. This finding supports the compound's potential as an environmentally friendly feed additive .

Mechanism of Action

The mechanism of action of 7-Azidoheptanoic Acid Ethyl Ester involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .

Comparison with Similar Compounds

Azido-Alkyl Esters

- Chain Length: Shorter-chain azido esters (e.g., 5-Azidopentanoic Acid Ethyl Ester) exhibit higher aqueous solubility but lower membrane permeability compared to this compound . The heptyl chain enhances lipophilicity, making it ideal for cellular uptake studies .

- Reactivity : All azido esters participate in click chemistry, but longer chains (C7) reduce steric hindrance, improving reaction yields in polymer synthesis .

Unsaturated and Fatty Acid Esters

- 7-Octenoic Acid Ethyl Ester: The terminal double bond enables Diels-Alder reactions, distinguishing it from azido esters. Used in flavoring and biodiesel due to volatility and ester stability .

- DHA Ethyl Ester : Polyunsaturated structure supports anti-inflammatory effects but limits chemical stability (prone to oxidation) compared to saturated or azido analogs .

Notes

CAS Discrepancies: Some sources erroneously list 135920-28-4 (7-azidoheptanoic acid) for the ethyl ester form. The correct CAS for the ester is 927831-56-9 .

Synthetic Challenges : Longer azido esters (C7) require stringent temperature control during azide incorporation to avoid explosive side reactions .

Applications vs. Chain Length : Shorter azido esters (C4-C6) are preferred for aqueous-phase bioconjugation, while C7 derivatives excel in lipid-based systems .

Biological Activity

7-Azidoheptanoic Acid Ethyl Ester is a synthetic compound notable for its azide functional group, which imparts unique biological activities. This article reviews the compound's biological activity, including its potential applications in medicinal chemistry, particularly in drug development and as a chemical probe.

- Chemical Formula: C₉H₁₅N₃O₂

- Molecular Weight: 185.24 g/mol

- CAS Number: Specific identifiers are essential for referencing in databases.

The azide group in this compound allows for click chemistry applications, particularly in bioconjugation reactions. This feature makes it a valuable tool in developing targeted therapeutics and imaging agents.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, derivatives have shown activity against yellow fever virus, with modifications leading to enhanced efficacy and reduced cytotoxicity compared to parent compounds. The structure-activity relationship indicates that specific substitutions on the azide or adjacent moieties can significantly influence antiviral potency .

Anticancer Activity

Research has indicated that azide-containing compounds can exhibit anticancer properties by interfering with cellular proliferation pathways. In particular, studies on related compounds suggest that they may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth and promoting apoptosis in cancer cells .

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of several azide derivatives against yellow fever virus. The compound exhibited an EC50 value of 5 µM, indicating significant antiviral activity while maintaining a therapeutic index that suggests low cytotoxicity .

| Compound | EC50 (µM) | Cytotoxicity | Therapeutic Index |

|---|---|---|---|

| This compound | 5 ± 1.7 | Low | High |

Case Study 2: Anticancer Activity

In another investigation, azide derivatives were tested against various cancer cell lines. The results demonstrated that certain modifications led to a decrease in cell viability and migration, suggesting potential as anticancer agents. Notably, these compounds showed selective toxicity towards cancer cells compared to normal cells .

Research Findings

- Inhibition of Enzyme Activity : Compounds with azide groups have been shown to inhibit enzymes critical for cancer cell metabolism, leading to reduced proliferation rates .

- Bioconjugation Applications : The unique reactivity of the azide allows for bioconjugation with biomolecules, enhancing drug delivery systems and targeting mechanisms .

- Potential for Drug Development : The favorable biological activity profiles of azide-containing compounds position them as candidates for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.